![molecular formula C22H30ClNO2 B13514117 {3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine: YFE95708 , is a complex organic compound with a unique structure. Let’s break it down:
- The 3-[(3-Chlorophenyl)methyl]pentan-3-yl portion consists of a pentyl (5-carbon) chain with a chlorophenyl group attached.
- The [2-(3,4-dimethoxyphenyl)ethyl]amine part features an ethylamine group linked to a 3,4-dimethoxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on its structure. One approach involves the condensation of the corresponding ketone and amine precursors. Further research is needed to validate this pathway.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. Researchers may explore alternative strategies to synthesize YFE95708 efficiently.
Analyse Chemischer Reaktionen
Reactivity:: YFE95708 likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions may alter the amine or phenyl moieties.
Substitution: Substituents can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenation using chlorine or bromine.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Further experimental data are necessary to confirm the outcomes.
Wissenschaftliche Forschungsanwendungen
YFE95708’s applications span several fields:
Chemistry: It serves as a valuable synthetic intermediate.
Biology: Researchers may explore its interactions with biological systems.
Medicine: Investigate its potential pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Wirkmechanismus
The precise mechanism by which YFE95708 exerts its effects remains an open question. Researchers would need to investigate its molecular targets, binding sites, and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H30ClNO2 |
|---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C22H30ClNO2/c1-5-22(6-2,16-18-8-7-9-19(23)14-18)24-13-12-17-10-11-20(25-3)21(15-17)26-4/h7-11,14-15,24H,5-6,12-13,16H2,1-4H3 |
InChI-Schlüssel |
QOJNGASZPRSTNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC1=CC(=CC=C1)Cl)NCCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



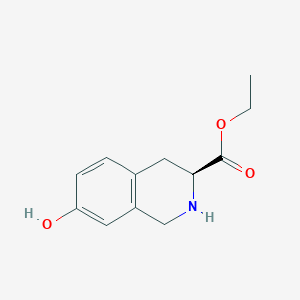
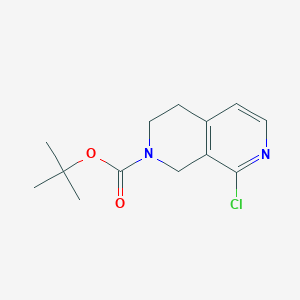
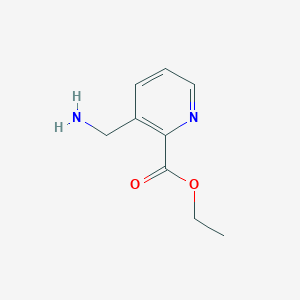
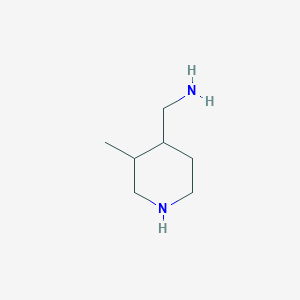

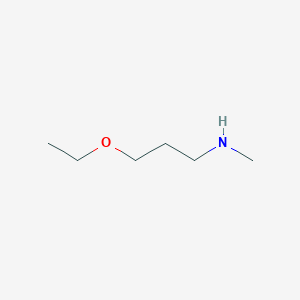
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)

![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
